molecular formula C13H26N2O5 B12913439 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide CAS No. 113788-70-8

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B12913439
CAS No.: 113788-70-8
M. Wt: 290.36 g/mol
InChI Key: AMPRMQJPOQBXQE-UHFFFAOYSA-N
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Description

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with the molecular formula C13H26N2O5 It is known for its unique structure, which includes a pyrrolidine ring substituted with multiple hydroxyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with 1,3,4-trihydroxybutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Mechanism of Action

The mechanism of action of 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide stands out due to its unique combination of hydroxyl and carboxamide groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications and interactions that are not observed in similar compounds .

Biological Activity

1-Hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

  • Molecular Formula : C₁₅H₃₁N₃O₅
  • Molecular Weight : 317.43 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from the structure.

The compound exhibits several biological activities primarily attributed to its antioxidant properties. It acts as a radical scavenger, which helps in mitigating oxidative stress—a key factor in various diseases including inflammation and neurodegenerative disorders.

Antioxidant Activity

Research indicates that this compound can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is crucial in conditions characterized by oxidative stress such as:

  • Diabetes Mellitus : It has shown protective effects on pancreatic islet cells in type 2 diabetes models.
  • Neuroprotection : Potential applications in preventing ischemic brain damage have been noted, suggesting a role in neuroprotection during strokes.

Biological Activity Data

Activity Findings
AntioxidantScavenges ROS; protects against oxidative stress-induced damage.
Anti-inflammatoryReduces markers of inflammation in animal models; potential use in arthritis.
NeuroprotectivePrevents neuronal death in ischemic conditions; may aid recovery post-stroke.

Case Studies and Research Findings

  • Diabetes Research :
    • In vitro studies demonstrated that the compound improved insulin secretion from pancreatic beta cells under oxidative stress conditions. This suggests its potential utility in managing type 2 diabetes by preserving beta-cell function .
  • Neuroprotection :
    • A study involving a non-obese diabetic mouse model indicated that treatment with this compound reduced the extent of brain damage following induced ischemia. The mechanism was linked to enhanced antioxidant defense systems within neuronal cells .
  • Inflammation :
    • In a colitis model induced by dextran sodium sulfate (DSS), administration of the compound resulted in decreased inflammatory cytokines and improved histological scores of colon tissue integrity. This positions it as a candidate for therapeutic intervention in inflammatory bowel diseases .

Q & A

Q. Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthetic optimization requires a combination of Design of Experiments (DoE) and computational reaction path searches. Key parameters (e.g., temperature, solvent polarity, catalyst loading) should be varied systematically using factorial designs or response surface methodologies to identify critical factors . Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, narrowing experimental conditions . For example, a central composite design (CCD) table might include:

ParameterLow LevelHigh LevelOptimal Range
Temperature (°C)6012080–100
Catalyst (mol%)0.52.01.2–1.8
Reaction Time (h)124824–36

Post-optimization, validate predictions with small-scale trials before scaling up.

Q. Basic: How can researchers assess the compound’s stability under varying pH, temperature, and oxidative conditions?

Methodological Answer:
Stability studies should employ stress testing with analytical validation:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-UV/MS to identify hydrolytic or oxidative byproducts .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .
  • Oxidative Resistance : Expose to H₂O₂ (3–30%) and track peroxide-induced degradation kinetics using NMR or LC-MS .

Data Interpretation : Compare degradation half-lives (t₁/₂) across conditions to establish storage guidelines.

Q. Advanced: How can contradictory computational and experimental reactivity data be reconciled?

Methodological Answer:
Contradictions often arise from oversimplified computational models (e.g., gas-phase calculations ignoring solvent effects). To resolve this:

Multi-Scale Modeling : Combine quantum mechanics/molecular mechanics (QM/MM) to simulate solvation and bulk solvent interactions .

Experimental Feedback : Use in-situ IR or Raman spectroscopy to detect transient intermediates missed in static calculations .

Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection, solvation models) using Monte Carlo simulations .

For example, if DFT predicts a lower activation energy than observed experimentally, re-evaluate solvent entropy contributions or explicit hydrogen bonding .

Q. Advanced: What computational strategies predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target binding pockets. Adjust scoring functions to account for the compound’s hydroxyl and carboxamide groups, which may form hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility. Calculate binding free energies via MM-PBSA/GBSA .
  • Pharmacophore Mapping : Identify critical interaction motifs (e.g., spatial arrangement of hydroxyls) using tools like LigandScout .

Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.

Q. Safety: What protocols ensure safe handling during synthesis and characterization?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for solvent handling .
  • Spill Management : Neutralize acidic/basic spills with appropriate kits. For solid spills, use HEPA-filtered vacuums, avoiding dry sweeping .
  • Waste Disposal : Segregate organic waste (e.g., reaction solvents) in flame-resistant containers. Consult institutional Environmental Health & Safety (EHS) guidelines for hazardous waste protocols .

Training : Complete mandatory safety exams (100% score) covering emergency showers, eyewash stations, and SDS access before lab work .

Q. Advanced: How can researchers address low yields in multi-step syntheses involving pyrrolidine-carboxamide intermediates?

Methodological Answer:

  • Stepwise Optimization : Isolate and characterize intermediates (e.g., via LC-MS) to identify bottlenecks. For example, if the hydroxylation step has poor conversion, evaluate alternative oxidizing agents (e.g., TEMPO/Oxone vs. metal catalysts) .
  • Flow Chemistry : Implement continuous-flow reactors to improve mixing and heat transfer in exothermic steps .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Q. Basic: What spectroscopic and chromatographic methods are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% TFA in H₂O/ACN). Set UV detection at 210–220 nm for carboxamide absorption .
  • NMR : Assign peaks via ¹H/¹³C NMR (DMSO-d6 or CDCl3). Key signals: pyrrolidine protons (δ 1.2–2.8 ppm), hydroxyls (δ 4.5–5.5 ppm, broad) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and compare with theoretical mass (e.g., m/z 302.3) .

Properties

CAS No.

113788-70-8

Molecular Formula

C13H26N2O5

Molecular Weight

290.36 g/mol

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H26N2O5/c1-12(2)5-8(13(3,4)15(12)20)11(19)14-9(6-16)10(18)7-17/h8-10,16-18,20H,5-7H2,1-4H3,(H,14,19)

InChI Key

AMPRMQJPOQBXQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C

Origin of Product

United States

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